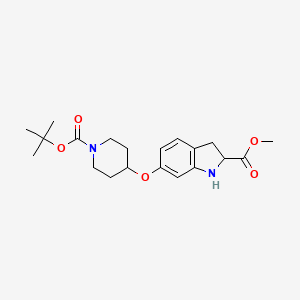
Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)indoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)indoline-2-carboxylate is a synthetic organic compound with the molecular formula C20H28N2O5. This compound is notable for its complex structure, which includes an indoline core, a piperidine ring, and a tert-butoxycarbonyl (Boc) protecting group. It is primarily used in chemical research and pharmaceutical development due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)indoline-2-carboxylate typically involves multiple steps:
Formation of the Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction. A suitable piperidine derivative, such as 4-hydroxypiperidine, is reacted with the indoline core.
Protection with Boc Group: The piperidine nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Solvent recycling and purification steps are also integrated to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, leading to the formation of indole derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)indoline-2-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. Its indoline core is of particular interest due to its presence in many bioactive molecules.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It serves as a lead compound in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry
Industrially, the compound is used in the development of pharmaceuticals and fine chemicals. Its synthesis and reactions are optimized for large-scale production, making it a valuable compound in the chemical industry.
Wirkmechanismus
The mechanism of action of Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)indoline-2-carboxylate involves its interaction with specific molecular targets. The indoline core can interact with various enzymes and receptors, modulating their activity. The piperidine ring and Boc group can influence the compound’s pharmacokinetics and bioavailability, enhancing its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)indole-2-carboxylate: Similar structure but with an indole core.
Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)benzene-2-carboxylate: Similar structure but with a benzene core.
Uniqueness
Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)indoline-2-carboxylate is unique due to its indoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C20H28N2O5 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
methyl 6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)22-9-7-14(8-10-22)26-15-6-5-13-11-17(18(23)25-4)21-16(13)12-15/h5-6,12,14,17,21H,7-11H2,1-4H3 |
InChI-Schlüssel |
UBUUNNDBFFEDOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC3=C(CC(N3)C(=O)OC)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


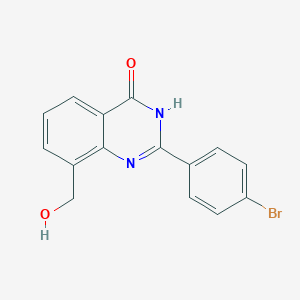
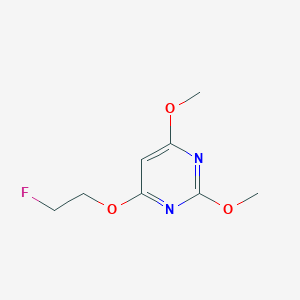
![methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B13104885.png)

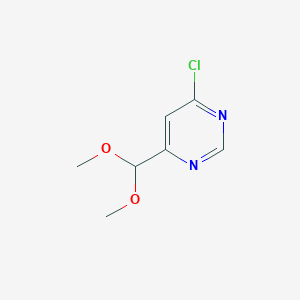

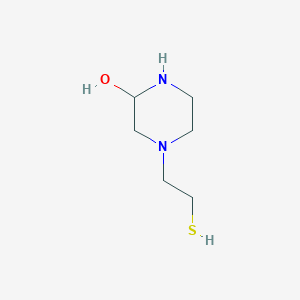
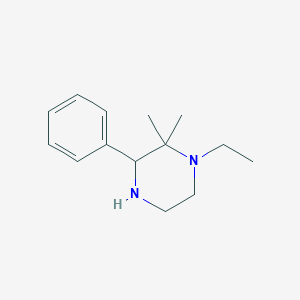

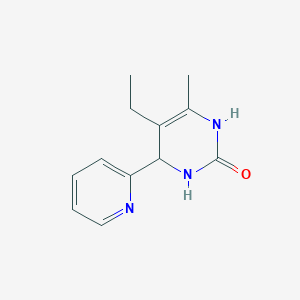
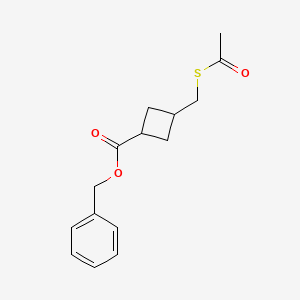
![4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid](/img/structure/B13104927.png)
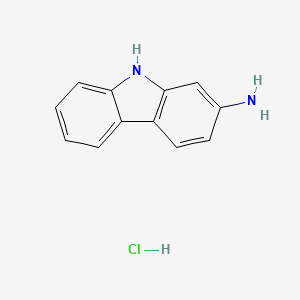
![1'-Tert-butyl 4'-ethyl 8-methoxyspiro[chroman-4,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13104952.png)
